molecular formula C20H26N4O3 B2836424 N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2320504-63-8

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2836424
CAS RN: 2320504-63-8
M. Wt: 370.453
InChI Key: QFNBRWXHIHQSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (EMPC) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPC belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exerts its pharmacological effects through multiple pathways. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and apoptosis by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to increase the expression of tyrosine hydroxylase (TH), which is involved in the synthesis of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have synergistic effects with other chemotherapeutic agents.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to improve memory and learning and increase the expression of BDNF. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of AChE, which may be beneficial in improving cognitive function.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and apoptosis and improve motor function. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to increase the expression of TH, which may be beneficial in increasing dopamine synthesis.

Advantages and Limitations for Lab Experiments

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for drug development. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also shown promising results in various disease models, which may be beneficial in identifying potential therapeutic targets.
However, there are also limitations for lab experiments with N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide. The exact mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood, which may make it difficult to design experiments that target specific pathways. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide also has limited solubility in water, which may make it difficult to administer in animal models.

Future Directions

There are several future directions for N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide research. In cancer research, future studies may focus on identifying the specific pathways that are targeted by N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and developing combination therapies that maximize its anticancer effects. In Alzheimer's disease research, future studies may focus on identifying the optimal dose and administration route of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and evaluating its long-term effects on cognitive function. In Parkinson's disease research, future studies may focus on identifying the optimal dose and administration route of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and evaluating its effects on disease progression.
Conclusion
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a novel compound that has shown promising results in various disease models. Its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its long-term effects.

Synthesis Methods

The synthesis of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves the reaction of 4-ethoxybenzyl chloride with 4-aminopyrimidine in the presence of potassium carbonate to form N-[(4-ethoxyphenyl)methyl]-4-aminopyrimidine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide. The overall yield of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is approximately 60%, and the purity of the compound is >99%.

Scientific Research Applications

N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has shown promising results as a potential anticancer agent. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
In Alzheimer's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has shown potential as a cognitive enhancer. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide improves memory and learning in animal models of Alzheimer's disease. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in preventing or delaying the onset of Alzheimer's disease.
In Parkinson's disease research, N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential neuroprotective effects. Studies have shown that N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide protects dopaminergic neurons from oxidative stress and apoptosis, which are key contributors to the pathogenesis of Parkinson's disease. N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-27-17-6-4-15(5-7-17)13-21-20(25)16-8-10-24(11-9-16)18-12-19(26-2)23-14-22-18/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNBRWXHIHQSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.